Isoamyl isovalerate is a branched, ten-carbon ester (C10H20O2) primarily utilized as a premium flavoring agent, fragrance component, and specialized industrial solvent. Formed via the esterification of isoamyl alcohol and isovaleric acid, it is characterized by a high boiling point of approximately 192 °C and a relatively low vapor pressure of 0.45 to 0.6 mm Hg at ambient temperatures[1]. Unlike lighter, more volatile esters, its structural bulk imparts a moderate lipophilicity (logP ~3.53) and enhanced thermal stability [2]. For procurement teams and formulators, these baseline properties translate into a material that offers sustained release in consumer products, superior solubility in lipid-rich matrices, and reduced evaporative losses during high-temperature manufacturing processes, making it a strict functional upgrade over common acetate benchmarks [3].
Attempting to substitute Isoamyl isovalerate with more common, lighter in-class alternatives like Isoamyl acetate or Ethyl isovalerate introduces significant operational and formulation risks. From a safety and logistics standpoint, both Isoamyl acetate and Ethyl isovalerate are highly flammable liquids with flash points near 25–27 °C, necessitating strict explosion-proof handling and specialized transport [1]. In contrast, Isoamyl isovalerate possesses a flash point above 66 °C, classifying it as a safer, combustible liquid that simplifies facility compliance . Furthermore, in formulation environments, the high volatility of acetate analogs causes rapid 'flash-off' during thermal processing and premature fading in fragrances, whereas the isovalerate's heavier molecular weight ensures critical fixative performance and long-lasting sensory profiles [2].
The evaporative behavior of an ester directly dictates its longevity in open-air applications and thermal processing. Isoamyl isovalerate demonstrates a vapor pressure of approximately 0.45 to 0.6 mm Hg at 20–25 °C[1]. In direct comparison, the widely used analog Isoamyl acetate exhibits a vapor pressure of roughly 4.0 mm Hg under identical conditions [2]. This nearly order-of-magnitude reduction in volatility ensures that Isoamyl isovalerate acts as a highly effective mid-note and fixative, preventing the rapid flash-off associated with lighter esters.
| Evidence Dimension | Vapor Pressure at 20-25 °C |
| Target Compound Data | ~0.45 - 0.6 mm Hg |
| Comparator Or Baseline | Isoamyl acetate (~4.0 mm Hg) |
| Quantified Difference | ~8-9x lower vapor pressure |
| Conditions | Standard ambient temperature (20-25 °C) |
Ensures prolonged active retention in cosmetics, fragrances, and baked goods, reducing the need for constant re-dosing or over-formulation to compensate for evaporative loss.
Regulatory compliance and facility safety are heavily influenced by a solvent's flash point. Isoamyl isovalerate features a closed-cup flash point ranging from 66.6 °C to 73.0 °C[1]. Conversely, common substitutes such as Isoamyl acetate and Ethyl isovalerate have flash points of 25 °C and 27 °C, respectively [2]. This substantial thermal difference shifts the material classification from a highly flammable liquid (requiring stringent grounding, ventilation, and ATEX-rated equipment) to a safer combustible liquid, drastically reducing operational overhead.
| Evidence Dimension | Closed-Cup Flash Point |
| Target Compound Data | 66.6 °C - 73.0 °C |
| Comparator Or Baseline | Isoamyl acetate (25.0 °C) |
| Quantified Difference | >41 °C higher flash point |
| Conditions | Standard closed-cup testing |
Upgrades the compound's safety profile, lowering shipping costs, insurance premiums, and the need for specialized explosion-proof manufacturing environments.
For integration into lipid-rich food matrices, essential oil blends, or cosmetic emulsions, the lipophilicity of the ester is a critical selection criterion. Isoamyl isovalerate has an octanol/water partition coefficient (logP) of 3.53 [1]. In contrast, the shorter-chain Ethyl isovalerate has a logP of approximately 2.1 [2]. This 1.4 log-unit difference indicates that Isoamyl isovalerate is over 20 times more lipophilic, allowing it to act as a superior auxiliary solvent and preventing phase separation or uneven distribution in fat-soluble formulations.
| Evidence Dimension | Octanol/Water Partition Coefficient (logP) |
| Target Compound Data | 3.53 |
| Comparator Or Baseline | Ethyl isovalerate (~2.1) |
| Quantified Difference | ~1.43 log unit increase (exponentially higher lipophilicity) |
| Conditions | Standard o/w partitioning assay |
Guarantees seamless integration and stability in oil-based products, avoiding the uneven flavoring or phase separation common with more hydrophilic esters.
Because of its low vapor pressure and high boiling point (~192 °C), Isoamyl isovalerate resists the rapid flash-off that plagues lighter esters during thermal processing, making it the preferred choice for extruded snacks and baked goods where flavor retention is critical .
Leveraging its high lipophilicity (logP 3.53), this compound seamlessly integrates into lipid-rich cosmetic bases and acts as a fixative mid-note in fine fragrances, prolonging the scent profile far beyond what isoamyl acetate can achieve [1].
Its specific combination of low water solubility, high flash point (>66 °C), and strong solvation power makes it an excellent, safer extractant for separating small organic molecules from aqueous solutions in chemical manufacturing .
Environmental Hazard